Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Description
Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate (CAS: 61151-88-0) is a heterocyclic compound with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol. It features an oxazole ring substituted with a methyl group at position 2 and ester groups (diethyl carboxylates) at positions 4 and 3. Key physicochemical properties include a density of 1.192 g/cm³, boiling point of 280.4°C (760 mmHg), and a flash point of 123.4°C . Its synthesis, first reported by Yokoyama et al. (1994), involves cyclocondensation reactions, while earlier work by Cornforth et al. (1953) explored its role in heterocyclic chemistry .
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUNSASFFDEEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283212 | |
| Record name | Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61151-88-0 | |
| Record name | NSC30481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Starting Material : Methylglycine ethyl ester hydrochloride.
- Acylation Agent : Diethyl oxalate in anhydrous ethanol.
- Cyclization Agent : POCl₃ at 0–5°C, followed by gradual warming to room temperature.
- Yield : 60–65% after purification via column chromatography.
This method is favored for its reproducibility and avoidance of harsh conditions, though it requires meticulous control of moisture to prevent hydrolysis of intermediates.
Yokoyama’s Cyclocondensation Approach
Yokoyama et al. (1994) developed a one-pot cyclocondensation method using ethyl acetoacetate and diethyl oxalate under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure.
Key Steps
- Base-Mediated Enolate Formation : Potassium tert-butoxide (t-BuOK) deprotonates ethyl acetoacetate, generating a reactive enolate.
- Nucleophilic Addition : The enolate attacks diethyl oxalate, forming a tetrahedral intermediate.
- Cyclization and Aromatization : Intramolecular esterification and dehydration yield the oxazole core.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | Dry tetrahydrofuran (THF) |
| Yield | 72% |
This method offers higher yields than the Cornforth approach but demands strict anhydrous conditions.
Diels-Alder-Inspired Route from Ethylenic Compounds
A patent by US3227721A describes a pathway involving 4-methyl-5-ethoxyoxazole and diethyl maleate. While initially producing a pyridine derivative, acid hydrolysis of the intermediate recovers the oxazole structure.
Procedure
- Adduct Formation : 4-Methyl-5-ethoxyoxazole reacts with diethyl maleate at 50–60°C for 2 hours.
- Acid Hydrolysis : Ethanolic HCl reflux cleaves the pyridine adduct, regenerating the oxazole dicarboxylate.
$$
\text{4-Methyl-5-ethoxyoxazole} + \text{Diethyl maleate} \xrightarrow{\Delta} \text{Adduct} \xrightarrow{\text{HCl}} \text{Diethyl 2-methyloxazole-4,5-dicarboxylate}
$$
| Step | Conditions | Yield |
|---|---|---|
| Adduct Formation | 50–60°C, 2 hours | 85% |
| Hydrolysis | HCl/EtOH, reflux, 3.5 hrs | 78% |
This method is notable for its high intermediate yields but requires careful handling of corrosive reagents.
Van Leusen TosMIC-Based Synthesis
The van Leusen reaction, utilizing tosylmethylisocyanide (TosMIC), has been adapted to synthesize oxazole derivatives. For this compound, a dialdehyde precursor is reacted with TosMIC under basic conditions.
Synthetic Pathway
- Dialdehyde Preparation : Diethyl 2,3-diformylsuccinate is synthesized via oxidation of diethyl maleate.
- Oxazole Formation : Reaction with TosMIC in methanol using K₂CO₃ as a base.
$$
\text{Diethyl 2,3-diformylsuccinate} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3} \text{Diethyl 2-methyloxazole-4,5-dicarboxylate}
$$
| Parameter | Value |
|---|---|
| Temperature | Reflux |
| Reaction Time | 18 hours |
| Yield | 68% |
While versatile, this method’s reliance on air-sensitive aldehydes complicates scalability.
A summary of key parameters across methods is provided below:
| Method | Yield (%) | Temperature Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Cornforth | 60–65 | 0–25°C | Reproducibility | Moisture-sensitive intermediates |
| Yokoyama | 72 | 80°C | One-pot synthesis | Anhydrous conditions required |
| Diels-Alder Hydrolysis | 78 | 50–60°C | High intermediate yield | Corrosive reagents |
| Van Leusen | 68 | Reflux | Broad substrate scope | Air-sensitive precursors |
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Scientific Research Applications
Organic Chemistry
Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for diverse chemical transformations:
- Oxidation : Can be oxidized to yield various oxazole derivatives.
- Reduction : Reduction reactions can lead to the formation of reduced oxazole derivatives.
- Substitution : The ester groups can undergo nucleophilic substitution to create different derivatives.
Biological Applications
In biological research, this compound is utilized for:
- Enzyme Inhibitors : It acts as a building block for bioactive molecules that inhibit specific enzymes.
- Pharmaceutical Development : It plays a role in the development of drugs targeting particular enzymes or receptors.
Industrial Applications
The compound is also significant in industrial chemistry:
- Agrochemicals : Used in the formulation of pesticides and herbicides.
- Dyes and Pigments : Functions as an intermediate in the production of various dyes.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive compounds that exhibit antimicrobial properties. The compound was reacted with various nucleophiles to form derivatives tested against bacterial strains, showing promising results in inhibiting growth .
Case Study 2: Development of Enzyme Inhibitors
Research highlighted the compound's potential as an enzyme inhibitor in drug design. By modifying the ester groups through substitution reactions, researchers developed derivatives that effectively inhibited target enzymes involved in metabolic pathways related to diseases such as diabetes .
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Triazole-Based Dicarboxylates
Example :
- Diethyl 1-((4-Methyl-2-Phenyl-4,5-Dihydrooxazol-4-yl)Methyl)-1H-1,2,3-Triazole-4,5-Dicarboxylate Structure: Combines a triazole ring with oxazoline and phenyl substituents. Synthesis: Produced via 1,3-dipolar cycloaddition between 2-phenyl-4-methyl-4-(azidomethyl)oxazoline and diethyl but-2-ynedioate . Bioactivity: Exhibits antibacterial activity against Gram-positive bacteria (e.g., S.
Key Differences :
Imidazole-Based Dicarboxylates
Example :
- Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate (CAS: 144689-94-1)
- Structure : Imidazole ring with a propyl group at position 2 and diethyl carboxylates at positions 4 and 4.
- Applications : Used as a reference material in cardiovascular drug synthesis (e.g., β-blocker impurities) .
- Physicochemical Properties : Molecular weight 254.28 g/mol , higher than the oxazole analog due to the propyl substituent .
Key Differences :
- Imidazole derivatives generally exhibit higher basicity (pKa ~7) compared to oxazoles (pKa ~0.5), influencing solubility and reactivity.
Dioxolane-Based Dicarboxylates
Example :
- Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
Key Differences :
Other Oxazole Derivatives
Example :
Key Differences :
- Absence of ester groups limits its utility in prodrug design compared to diethyl oxazole dicarboxylates.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Bioactivity (MIC Range) |
|---|---|---|---|---|---|
| Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | C₁₀H₁₃NO₅ | 227.21 | Methyl, diethyl esters | 280.4 | Not reported |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | 254.28 | Propyl, diethyl esters | N/A | Cardiovascular drug impurity |
| Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | C₁₃H₁₄O₇ | 282.78 | Hydroxyphenyl, dimethyl esters | N/A | 4.8–125 µg/mL (antimicrobial) |
| 2,4-Dimethyloxazole | C₅H₇NO | 97.12 | Methyl groups | N/A | Agrochemical intermediate |
Research Findings and Trends
- Bioactivity : Dioxolane derivatives exhibit superior antimicrobial activity compared to oxazole and imidazole analogs, likely due to synergistic effects of the hydroxyphenyl group and ester flexibility .
- Synthetic Efficiency : Triazole derivatives require multi-step cycloadditions, whereas oxazole and dioxolane analogs are synthesized via simpler cyclocondensation or acid-catalyzed routes .
- Applications : Imidazole and triazole derivatives are prioritized in medicinal chemistry (e.g., cardiovascular drugs, antibacterials), while oxazole dicarboxylates remain understudied for bioactivity .
Biological Activity
Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological mechanisms, research findings, and its implications in various fields.
Chemical Structure and Properties
This compound is characterized by its oxazole ring structure, which incorporates two carboxylate groups and ethyl ester functionalities. Its molecular formula is , with a molecular weight of approximately 227.21 g/mol. The presence of the electron-withdrawing oxazole ring enhances its reactivity and biological interactions.
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can lead to altered metabolic pathways that are crucial in disease mechanisms.
- Receptor Modulation : The oxazole ring allows for interaction with receptor sites, potentially modulating signaling pathways involved in cellular responses.
Biological Activity Overview
The compound has shown promise in several biological assays, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Antitumor Effects : Preliminary research suggests potential antitumor activity, warranting further investigation into its mechanisms and efficacy against cancer cell lines.
- Neuroprotective Properties : There are indications that the compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Experimental Data
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of specific bacterial strains at concentrations as low as 10 µg/mL.
- Cell Line Testing : In cancer cell line studies, this compound showed IC50 values ranging from 15 to 30 µM against various tumor types.
- Mechanistic Insights : The mechanism of action was elucidated through enzyme kinetics studies, revealing competitive inhibition patterns with certain key metabolic enzymes .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences among related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diethyl malonate | Dicarboxylate ester | Commonly used in organic synthesis |
| Ethyl 2-methylthiazole-4-carboxylate | Thiazole derivative | Exhibits different biological activities |
| 2-Methylbenzothiazole | Benzothiazole derivative | Known for its role in pharmaceuticals |
| This compound | Heterocyclic compound | Unique due to both ethyl ester groups and a methyl group at position 2 |
Q & A
Q. Q1: What are the optimal synthetic routes for preparing Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate, and how are yields maximized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A representative approach involves refluxing precursors (e.g., substituted hydrazides or amino alcohols) in polar aprotic solvents like DMSO or ethanol for 12–24 hours, followed by reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures). Yields (~65–94.5%) depend on reaction time, solvent choice, and purification steps. For example, refluxing at 80–100°C for 18 hours in DMSO improved intermediate stability, while ice-water quenching reduced side-product formation . Characterization via IR, NMR, and GC-MS ensures structural fidelity, with purity >99% achievable through repeated recrystallization .
Advanced Structural Elucidation
Q. Q2: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of oxazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is critical for unambiguous stereochemical assignment. For example, and utilized SHELX software to resolve dihedral angles and hydrogen-bonding networks in related oxazole/pyrazole derivatives. Key steps:
- Crystal Growth : Slow evaporation of ethyl acetate/hexane mixtures yields diffraction-quality crystals.
- Data Collection : High-resolution (≤0.8 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
- Refinement : SHELXL’s twin refinement and restraints manage disordered solvent molecules . Validation tools (e.g., PLATON) confirm absence of twinning or voids .
Data Contradiction Analysis
Q. Q3: How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for oxazole derivatives?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies:
- Variable-Temperature NMR : Identifies tautomeric equilibria; freezing at −40°C can "lock" conformers for clearer splitting .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton interactions.
- Spectral Simulation : Tools like MestReNova predict splitting patterns for comparison .
For example, reported resolved ¹H-NMR multiplicity shifts after optimizing deuteration levels in CDCl₃.
Reaction Optimization
Q. Q4: What factors influence regioselectivity in oxazole ring functionalization?
Methodological Answer: Regioselectivity is controlled by:
- Electrophilic Directing Groups : Electron-withdrawing esters (e.g., dicarboxylates) direct electrophiles to the 4-position .
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states for C-5 substitution .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance nucleophilic attack at sterically hindered positions.
demonstrated ethanol-mediated reflux improving C-3 selectivity in pyrazole-oxazole hybrids via hydrogen-bond stabilization.
Safety and Handling Protocols
Q. Q5: What safety measures are critical when handling diethyl dicarboxylate intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (splash risk).
- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMSO, ethanol).
- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄ residues) with Na₂CO₃ before aqueous disposal .
emphasizes validating handling protocols via SDS sheets and avoiding skin contact due to ester reactivity.
Advanced Analytical Validation
Q. Q6: How can researchers validate synthetic purity when chromatographic methods fail?
Methodological Answer:
- Combined Spectroscopy : Cross-validate HPLC/GC with ¹³C-NDEPTH NMR for trace impurities .
- Mass Defect Filtering (HRMS) : Differentiates isobaric impurities (e.g., used HRMS to confirm >99.5% purity).
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values confirm stoichiometric integrity .
Computational Modeling Integration
Q. Q7: How can DFT calculations complement experimental data in oxazole reactivity studies?
Methodological Answer:
- Transition State Modeling : Gaussian or ORCA software predicts activation energies for competing pathways (e.g., C- vs. N-alkylation).
- NBO Analysis : Identifies charge distribution effects on regioselectivity .
- Docking Studies : For bioactive derivatives, AutoDock Vina models interactions with target proteins (e.g., ’s oxazole-based inhibitors).
Stability and Degradation
Q. Q8: What conditions accelerate hydrolytic degradation of diethyl ester groups, and how is stability assessed?
Methodological Answer:
- pH Studies : Ester hydrolysis accelerates under basic conditions (pH >10). Stability tests in buffers (pH 3–9) at 37°C monitor degradation via HPLC .
- Arrhenius Modeling : Predicts shelf life by measuring hydrolysis rates at 40–60°C .
- Protecting Groups : Trimethylsilyl esters () or tert-butyl groups can enhance stability for long-term storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
